N-(4-bromophenyl)-2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a tert-butyl group, and a triazolo-triazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazolo-triazinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazinyl ring.
Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl derivative is reacted with an intermediate compound.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Final Coupling: The final step involves coupling the triazolo-triazinyl moiety with the bromophenyl and tert-butyl groups under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-triazinyl moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE exerts its effects involves binding to specific molecular targets. The triazolo-triazinyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the tert-butyl group provides steric hindrance, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE
- N-(4-FLUOROPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(4-BROMOPHENYL)-2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and specificity towards certain biological targets, distinguishing it from its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C16H17BrN6O2S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17BrN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25) |
InChI Key |
DCBCPLICVBPEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.